molecular formula C13H10N2O2 B5297205 N-(2-cyanophenyl)-2-methylfuran-3-carboxamide

N-(2-cyanophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B5297205
M. Wt: 226.23 g/mol
InChI Key: HIJJHFZJWSOKTP-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-methylfuran-3-carboxamide is a chemical compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a furan ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-methylfuran-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with 2-cyanophenylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as a hydrogen bond acceptor, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanophenyl)-2-methylfuran-3-carboxamide: Unique due to the presence of both a cyano group and a furan ring.

    N-(2-cyanophenyl)benzamide: Lacks the furan ring, making it less versatile in certain chemical reactions.

    2-cyanophenylfuran-3-carboxamide: Similar structure but without the methyl group on the furan ring.

Uniqueness

This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and potential biological activities. The presence of the furan ring enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-cyanophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-11(6-7-17-9)13(16)15-12-5-3-2-4-10(12)8-14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJJHFZJWSOKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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